molecular formula C23H24O6 B11603789 Ethyl 2-tert-butyl-5-(3-methoxybenzoyloxy)-1-benzofuran-3-carboxylate

Ethyl 2-tert-butyl-5-(3-methoxybenzoyloxy)-1-benzofuran-3-carboxylate

Cat. No.: B11603789
M. Wt: 396.4 g/mol
InChI Key: ZOQIHRHNCSYOMR-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butyl-5-(3-methoxybenzoyloxy)-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-tert-butyl-5-(3-methoxybenzoyloxy)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzofuran ring, the introduction of the tert-butyl group, and the esterification with ethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which allow for precise control of reaction conditions and efficient production. These systems are particularly useful for introducing the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-tert-butyl-5-(3-methoxybenzoyloxy)-1-benzofuran-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-tert-butyl-5-(3-methoxybenzoyloxy)-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-tert-butyl-5-(3-methoxybenzoyloxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and esters with different substituents. Examples include:

  • Ethyl 2-tert-butyl-5-(4-methoxybenzoyloxy)-1-benzofuran-3-carboxylate
  • Ethyl 2-tert-butyl-5-(3-ethoxybenzoyloxy)-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 2-tert-butyl-5-(3-methoxybenzoyloxy)-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

ethyl 2-tert-butyl-5-(3-methoxybenzoyl)oxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H24O6/c1-6-27-22(25)19-17-13-16(10-11-18(17)29-20(19)23(2,3)4)28-21(24)14-8-7-9-15(12-14)26-5/h7-13H,6H2,1-5H3

InChI Key

ZOQIHRHNCSYOMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)C(C)(C)C

Origin of Product

United States

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